molecular formula C23H26Cl2N2O5S B11600464 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11600464
M. Wt: 513.4 g/mol
InChI Key: ILJZSBVHFMQZQR-UHFFFAOYSA-N
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Description

This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including a carbamoyl group, a dichlorophenoxyacetyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the Carbamoyl Group: The cyclohexylcarbamoyl group can be introduced through the reaction of the thiophene derivative with cyclohexyl isocyanate.

    Attachment of the Dichlorophenoxyacetyl Group: This step involves the acylation of the thiophene derivative with 2,4-dichlorophenoxyacetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings, adhesives, or polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(phenylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
  • Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethylthiophene-3-carboxylate
  • Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-sulfonate

Uniqueness

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, bioactivity, or physical properties, making it valuable for specific research or industrial purposes.

Properties

Molecular Formula

C23H26Cl2N2O5S

Molecular Weight

513.4 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H26Cl2N2O5S/c1-3-31-23(30)19-13(2)20(21(29)26-15-7-5-4-6-8-15)33-22(19)27-18(28)12-32-17-10-9-14(24)11-16(17)25/h9-11,15H,3-8,12H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

ILJZSBVHFMQZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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